Welcome to the BenchChem Online Store!
molecular formula C9H9Cl3N2 B1620200 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine CAS No. 6022-33-9

1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine

Cat. No. B1620200
M. Wt: 251.5 g/mol
InChI Key: WKQYAIDXQNGNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04689068

Procedure details

10.4 g (0.05 mole) of phosphorus pentachloride and 11.6 g (0.05 mole) of N,N-dimethyl-N'-(3,4-dichlorophenyl)-urea in 74 ml of toluene are refluxed for 3 hours, and the volatile components are distilled off under 0.13 mbar to give 12.6 g of N,N-dimethyl-N'-(3,4-dichlorophenyl)-chloroformamidine in the form of an oil; nD25 : 1.6133.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH3:7][N:8]([CH3:20])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1)=O>C1(C)C=CC=CC=1>[CH3:7][N:8]([CH3:20])[C:9]([Cl:2])=[N:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=1

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
11.6 g
Type
reactant
Smiles
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C
Name
Quantity
74 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the volatile components are distilled off under 0.13 mbar

Outcomes

Product
Name
Type
product
Smiles
CN(C(=NC1=CC(=C(C=C1)Cl)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.